![molecular formula C21H34O3 B114800 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE CAS No. 567-01-1](/img/structure/B114800.png)
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE is C21H34O3 . It contains a total of 90 bonds, including 37 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 oxime (aliphatic) .Scientific Research Applications
Role in Steroidogenesis
3β,5α-THDOC is often associated with steroidogenesis . It plays a crucial role in the synthesis of natural steroid hormones, including progesterone and testosterone . This makes it an important compound in endocrinology and reproductive biology research.
Metabolism of Steroids and Xenobiotics
3β,5α-THDOC is involved in the metabolism of both steroids and xenobiotics . It is part of the enzymatic processes that break down these compounds in the body. This makes it relevant in pharmacokinetics and toxicology studies.
Neurosteroid Activity
3β,5α-THDOC is classified as a neurosteroid . Neurosteroids are steroids synthesized in the brain that modulate neuronal excitability. They have been implicated in various neurological and psychiatric disorders, making 3β,5α-THDOC a compound of interest in neuroscience.
Anticonvulsant Properties
3β,5α-THDOC has been shown to inhibit seizures induced by pilocarpine . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Presence in Pregnancy
3β,5α-THDOC has been found in the urine of women during the third trimester of pregnancy . This suggests it may play a role in pregnancy-related physiological changes, making it a compound of interest in obstetrics and gynecology research.
Regulation of Enzyme Activity
3β,5α-THDOC is involved in the regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) activity . This enzyme is essential in steroid hormone metabolism, both in the synthesis and degradation of steroids .
properties
IUPAC Name |
2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-VTBMCCKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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